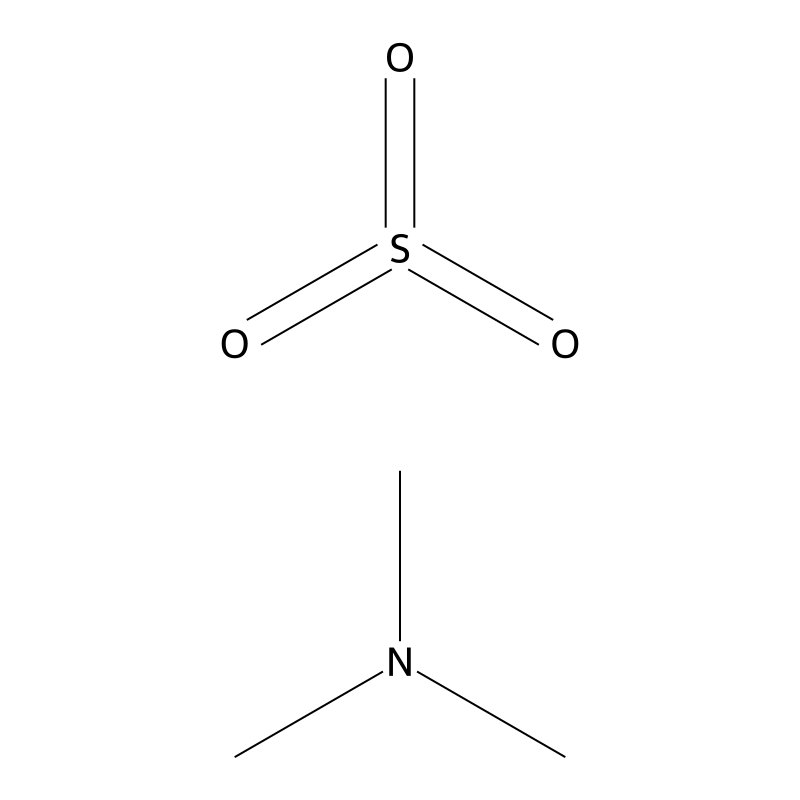

Sulfur trioxide-trimethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Sulfonation and Sulfamation Reactions

- Reagent for introducing sulfate groups: Sulfur trioxide-trimethylamine serves as a reagent for introducing sulfate groups (SO₃⁻) to organic molecules in sulfonation and sulfamation reactions. This process modifies the molecule's properties, potentially enhancing its biological activity or influencing its interactions with other molecules. [Source: Sigma-Aldrich, ]

- Examples:

- Synthesis of sulfate-conjugated resveratrol metabolites: Researchers use this compound to synthesize sulfate-conjugated forms of resveratrol, an antioxidant with potential health benefits. Studying these modified forms helps understand their biological activity and potential therapeutic applications. [Source: Fisher Scientific, ]

- Production of chitooligosaccharides with anti-HIV-1 activity: Sulfated chitooligosaccharides exhibit anti-HIV-1 activity. Sulfur trioxide-trimethylamine facilitates the production of these sulfated molecules for research on their potential as HIV-1 inhibitors. [Source: Sigma-Aldrich, ]

Enantiomeric Separation

- Surfactant aid: In combination with dodecyl thioglycopyranoside, sulfur trioxide-trimethylamine contributes to the enantiomeric separation of chiral molecules. This technique allows researchers to isolate and study individual enantiomers, which are mirror-image molecules with distinct properties. [Source: Fisher Scientific, ]

Synthesis of alpha-Tosyloxy Ketones

- Nucleophilic agent: Beyond its role in introducing sulfate groups, sulfur trioxide-trimethylamine acts as a nucleophile in specific reactions. This property allows its use in the preparation of alpha-tosyloxy ketones, which are valuable intermediates in organic synthesis. [Source: Fisher Scientific, ]

Sulfur trioxide-trimethylamine is a chemical complex formed from sulfur trioxide and trimethylamine, represented by the molecular formula and a molecular weight of approximately 139.17 g/mol. This compound appears as a white to off-white crystalline powder and is known for its reactivity, particularly in sulfonation and sulfation reactions. Sulfur trioxide itself is a significant industrial chemical, primarily used as a precursor for sulfuric acid, while trimethylamine is an organic compound often utilized in various chemical syntheses .

The mechanism of action of sulfur trioxide-trimethylamine complex revolves around its ability to activate the sulfate group for nucleophilic attack. The positive charge on the trimethylamine group weakens the S-O bond in the sulfate moiety, making the sulfur atom more susceptible to nucleophilic substitution by organic substrates. This leads to the transfer of the sulfate group to the organic molecule, forming a sulfated product.

Sulfur trioxide-trimethylamine complex is a corrosive and irritant compound. It can cause skin and eye burns upon contact. Inhalation can irritate the respiratory tract. Due to its hygroscopic nature, it can also release fumes upon exposure to moisture, further increasing respiratory irritation.

Safety precautions include:

- Wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling the compound.

- Working in a well-ventilated fume hood.

- Following proper disposal procedures according to local regulations.

The uniqueness of sulfur trioxide-trimethylamine lies in its specific role as a complex that facilitates sulfonation reactions while also being a nucleophile for various synthetic pathways.

Research indicates that sulfur trioxide-trimethylamine has potential biological activities, particularly in the context of sulfation patterns that affect signaling pathways. For instance, it has been associated with the synthesis of glycosaminoglycans, which play roles in cell signaling and are vital for various biological processes . Additionally, its derivatives have shown anti-HIV-1 activity through the synthesis of chitooligosaccharides .

The synthesis of sulfur trioxide-trimethylamine typically involves the direct combination of trimethylamine with sulfur trioxide in a 1:1 molar ratio. This reaction must be conducted under controlled conditions due to the highly reactive nature of sulfur trioxide. The process can be summarized as follows:

- Preparation: Ensure all materials are dry and free from moisture.

- Reaction Setup: Combine trimethylamine and sulfur trioxide in a suitable reaction vessel.

- Control Temperature: Maintain low temperatures to manage the exothermic nature of the reaction.

- Isolation: After completion, isolate the product through crystallization or precipitation techniques.

Sulfur trioxide-trimethylamine has several notable applications:

Interaction studies involving sulfur trioxide-trimethylamine reveal its reactivity with various compounds. It can react violently with water and many organic substances, leading to potential hazards such as fires or explosions if not handled properly. Additionally, it enhances combustion reactions with other materials, necessitating careful storage and handling protocols to avoid dangerous reactions .

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

3162-58-1